molecular formula C22H20N4O3S B13937496 Methanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- CAS No. 53222-14-3

Methanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-

Cat. No.: B13937496
CAS No.: 53222-14-3
M. Wt: 420.5 g/mol
InChI Key: VGOQIGILSSXAAA-UHFFFAOYSA-N
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Description

“Methanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-” (CAS: 53478-38-9) is a derivative of the 9-anilinoacridine class, characterized by a methanesulfonanilide group linked to an acridine nucleus substituted with an acetamido moiety at the 3-position. Its molecular formula is C₂₀H₁₇N₃O₂S, with a molecular weight of 363.43 g/mol and a density of 1.411 g/cm³ . The compound’s structure enables intercalation into DNA, disrupting nucleic acid synthesis and exhibiting antitumor activity, particularly against leukemia models such as L1210 .

Key studies by Denny et al. (1979, 1982) established quantitative structure-activity relationships (QSAR) for this class, demonstrating that the acetamido group enhances antitumor potency by modulating base strength and DNA-binding affinity . Unlike simpler acridines, the methanesulfonanilide moiety confers stability and selective interaction with nucleic acids, though steric hindrance from substituents (e.g., methoxy groups) can reduce binding efficiency .

Properties

CAS No.

53222-14-3

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[9-[4-(methanesulfonamido)anilino]acridin-3-yl]acetamide

InChI

InChI=1S/C22H20N4O3S/c1-14(27)23-17-11-12-19-21(13-17)25-20-6-4-3-5-18(20)22(19)24-15-7-9-16(10-8-15)26-30(2,28)29/h3-13,26H,1-2H3,(H,23,27)(H,24,25)

InChI Key

VGOQIGILSSXAAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Preparation of m-AMSA Base and Water-Soluble Compositions

The preparation of the methanesulfonanilide derivative 4'-(3-acetamido-9-acridinylamino)- involves several key steps starting from the m-AMSA base. According to patent US4360523A, the water-soluble compositions of m-AMSA can be prepared by mixing the m-AMSA base with lactic acid in specific molar ratios (1.5 to 4 moles of lactic acid per mole of m-AMSA, preferably 1.5 to 2.5 moles) to form a stable aqueous solution suitable for pharmaceutical use.

  • Dry-Fill Mixture Preparation: The m-AMSA base and lactic acid are mixed in the appropriate proportions to form a dry-fill mixture.
  • Lyophilized Product Preparation: An aqueous solution of m-AMSA and lactic acid is prepared, filtered through a 0.22-micron filter to remove impurities, and then lyophilized (freeze-dried) to produce a solid composition. This lyophilized product can be reconstituted with water to yield a clear solution with m-AMSA activity concentrations of at least 5 mg/mL.
  • Excipients: Mannitol or other conventional excipients may be added to facilitate dissolution and improve stability during lyophilization.

This method ensures the compound's stability and solubility, which are critical for its administration in clinical settings.

Synthesis of the Acridinylamino Moiety and Aromatic Substitutions

The synthesis of the acridinylamino substituent involves coupling reactions between aromatic amines and 9-chloroacridine derivatives. Research literature describes the preparation of various substituted dibenzo compounds and their derivatives, which serve as intermediates in the synthesis of acridinylamino compounds.

  • The aromatic amino group of d-amino(4-aminophenyl)alkanesulfonanilide is reacted with 9-chloroacridine in anhydrous phenol under acid catalysis.
  • Sodium hydride (NaH) is used to facilitate further coupling reactions, generating 9-phenoxyacridine intermediates in situ.
  • Reduction of nitro groups to aromatic amines is achieved via catalytic hydrogenation using Fe/H+ or Pd/C catalysts, enabling subsequent coupling with 9-chloroacridine.

These steps are part of a multi-stage synthetic route that carefully controls substitution patterns and functional group transformations to yield the desired methanesulfonanilide derivative with the 9-acridinylamino group.

Acylation and Functional Group Manipulations

Acylation of precursors such as ti-acetamidoaniline or 3-methoxy-4-butanamidoaniline with alkane clodisulfony1 chlorides, followed by hydrolytic removal of protecting groups, introduces the acetamido functionality essential for the 3-acetamido substitution on the anilide ring.

  • Etherification of 2-nitrophenol with N-(o-bromoalkyl)phthalimides forms side-chain components.
  • Hydrazinolytic removal of phthaloyl protecting groups liberates amines for further reaction.
  • The acylation and subsequent reductions are carefully controlled to maintain the integrity of the methanesulfonanilide and acridinylamino functionalities.

Purification and Stability Considerations

  • Filtration through fine (0.22 micron) filters is used to clarify solutions before lyophilization.
  • Lyophilized products show acceptable stability after storage at elevated temperatures (e.g., 37°C and 56°C for one month).
  • Reconstitution of lyophilized powders yields clear solutions that retain activity and stability for at least 24 hours.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Outcome/Notes
m-AMSA base + L(+)-lactic acid 1.5 to 4 moles lactic acid per mole m-AMSA; aqueous solution; filtration (0.22 μm) Formation of water-soluble composition; stable lyophilized product
Lyophilization Freeze drying for 24 hours in flint glass vials Solid product reconstitutable to ≥5 mg/mL solution
Aromatic amine + 9-chloroacridine Anhydrous phenol, acid catalysis, NaH addition Formation of 9-acridinylamino intermediates
Nitro group reduction Fe/H+ or Pd/C catalytic hydrogenation Conversion to aromatic amines for coupling
Acylation Alkane clodisulfony1 chlorides, hydrolysis Introduction of 3-acetamido group

Research Discoveries and Insights

  • The interaction of m-AMSA with DNA involves intercalation, a mechanism supported by fluorescence and thermal denaturation studies, indicating the importance of the acridinylamino moiety for biological activity.
  • The preparation methods emphasize the need for precise control of molar ratios and reaction conditions to maintain compound stability and biological efficacy.
  • Synthetic routes have been optimized to improve yields and purity, including regioselective metalation and controlled substitutions on aromatic rings, which are crucial for the biological function of the compound.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit nucleic acid synthesis.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound targets specific DNA sequences and forms stable complexes, leading to the inhibition of nucleic acid polymerizing enzymes. This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Amsacrine (m-AMSA)

  • Structure: 4'-(9-Acridinylamino)methanesulfon-m-anisidide (methoxy substituent at 3').
  • Activity : Potent DNA intercalator with an association constant of 1.5 × 10⁵ M⁻¹ for native DNA. Clinical use in leukemia therapy .
  • Differentiation : The 3'-methoxy group in m-AMSA sterically hinders intercalation compared to the acetamido group in the target compound, reducing DNA-binding efficiency but improving pharmacokinetics .

Ibutilide and Dofetilide

  • Structure : Class III antiarrhythmics with methanesulfonanilide groups but lacking acridine nuclei.
  • Activity : Block HERG/KCNQ1 potassium channels to prolong cardiac repolarization. Unlike the target compound, these lack antitumor activity and exhibit torsadogenic risk .
  • Differentiation : Charged tertiary amines in ibutilide/dofetilide prioritize ion channel binding over nucleic acid interaction .

Nimesulide

  • Structure: 4-Nitro-2-phenoxymethanesulfonanilide (COX-2 inhibitor).
  • Activity: Binds COX-2 via sulfone and nitro groups, reducing prostaglandin synthesis. No DNA intercalation or antitumor effects .
  • Differentiation : Polar nitro group enables hydrogen bonding with COX-2 residues, unlike the acetamido-acridine motif .

E4031

  • Structure: Methanesulfonanilide derivative (non-acridine) with open-channel KV11.1 blocking activity.
  • Differentiation : Lacks the acridine core required for DNA interaction .

Data Table: Key Properties and Activities

Compound Molecular Formula Target/Activity Binding Affinity/IC₅₀ Clinical Use
Target Compound C₂₀H₁₇N₃O₂S DNA intercalation K = 1.5 × 10⁵ M⁻¹ (DNA) Antitumor (preclinical)
Amsacrine (m-AMSA) C₂₁H₁₉N₃O₃S DNA topoisomerase II inhibition K = 1.5 × 10⁵ M⁻¹ (DNA) Leukemia therapy
Ibutilide C₂₀H₂₈N₂O₂S HERG/KCNQ1 blockade IC₅₀ = 11 nM (HERG) Antiarrhythmic
Nimesulide C₁₃H₁₂N₂O₅S COX-2 inhibition IC₅₀ = 70 nM (COX-2) Anti-inflammatory
E4031 C₁₉H₂₃N₃O₃S KV11.1 blockade IC₅₀ = 14 nM Antiarrhythmic

Mechanistic and Toxicity Comparisons

  • DNA Binding vs. Ion Channel Blockade : The target compound and m-AMSA prioritize DNA intercalation, whereas ibutilide/E4031 target ion channels. This dichotomy underlies their divergent therapeutic applications (antitumor vs. antiarrhythmic) .
  • Toxicity: The target compound induces alkali-sensitive DNA lesions in L1210 cells, correlating with antitumor efficacy . Methanesulfonanilide antiarrhythmics (e.g., ibutilide) carry torsadogenic risk due to HERG blockade, absent in nontorsadogenic KV11.1 blockers like R-roscovitine . Substituent effects: The 3-acetamido group reduces mutagenicity compared to unsubstituted acridines, as shown in QSAR models .

Research Findings and Clinical Implications

  • Antitumor Optimization: Denny et al. (1979) demonstrated that increasing the pKa of the acridine amino group (via acetamido substitution) enhances DNA binding and L1210 leukemia suppression .
  • Selectivity : The target compound’s 25-fold lower RNA binding vs. DNA (compared to m-AMSA) suggests preferential in vivo DNA targeting .
  • Failure in Antiarrhythmic Development : Unlike ibutilide, the acridine core prevents safe cardiac repolarization modulation due to off-target DNA damage .

Biological Activity

Methanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- is a synthetic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This compound belongs to the class of acridine derivatives, which are known for their diverse pharmacological properties, including antitumor and antimicrobial activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20N4O2S
  • Molecular Weight : 396.47 g/mol
  • CAS Number : 53478-38-9

Antitumor Activity

Methanesulfonanilide derivatives have been studied for their potential anticancer properties. The acridine moiety is known to intercalate DNA, disrupting replication and transcription processes. Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical cancer)10.5DNA intercalation and apoptosis induction
MCF-7 (Breast cancer)8.2Inhibition of topoisomerase activity
A549 (Lung cancer)12.0Induction of oxidative stress

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

The mechanisms through which Methanesulfonanilide exerts its biological effects include:

  • DNA Intercalation : The acridine structure allows the compound to insert between DNA base pairs, leading to structural distortion and inhibition of essential processes such as replication and transcription.
  • Topoisomerase Inhibition : The compound may inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.
  • Induction of Apoptosis : By disrupting cellular processes, Methanesulfonanilide can trigger programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of Methanesulfonanilide in clinical settings:

  • Case Study on HeLa Cells :
    • A study involving HeLa cells demonstrated that treatment with Methanesulfonanilide resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 10.5 µM.
    • Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
  • In Vivo Studies :
    • Animal models treated with Methanesulfonanilide showed reduced tumor growth compared to control groups.
    • Histopathological examination revealed decreased mitotic figures in treated animals, suggesting effective tumor suppression.
  • Antimicrobial Efficacy :
    • Clinical isolates of Staphylococcus aureus were tested against Methanesulfonanilide, showing an MIC of 32 µg/mL.
    • The compound was effective in reducing bacterial load in infected wounds in animal models.

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